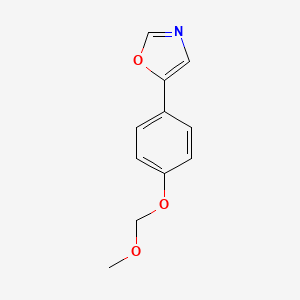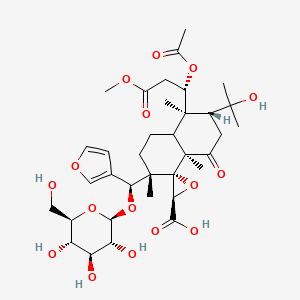
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a bromine atom, a methyl group, and an ethanol group attached to the benzotriazole ring, which imparts unique properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-1H-benzotriazole-1-ethanol typically involves the bromination of 4-methyl-1H-benzotriazole followed by the introduction of an ethanol group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective bromination at the desired position on the benzotriazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 5-Bromo-4-methyl-1H-benzotriazole-1-aldehyde or 5-Bromo-4-methyl-1H-benzotriazole-1-carboxylic acid.
Reduction: Formation of 4-methyl-1H-benzotriazole-1-ethanol.
Substitution: Formation of 5-Amino-4-methyl-1H-benzotriazole-1-ethanol or 5-Thio-4-methyl-1H-benzotriazole-1-ethanol.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor in metal protection and as an additive in polymer formulations.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methyl-1H-benzotriazole-1-ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the benzotriazole ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The ethanol group may enhance the compound’s solubility and facilitate its transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-1-methyl-1H-benzotriazole: Lacks the ethanol group, which may affect its solubility and reactivity.
4-Methyl-1H-benzotriazole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Methyl-1H-benzotriazole: Similar structure but without the bromine atom, leading to variations in its applications and effectiveness.
Uniqueness
5-Bromo-4-methyl-1H-benzotriazole-1-ethanol is unique due to the presence of both the bromine atom and the ethanol group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in fields requiring specific reactivity and solubility characteristics.
Eigenschaften
Molekularformel |
C9H10BrN3O |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
2-(5-bromo-4-methylbenzotriazol-1-yl)ethanol |
InChI |
InChI=1S/C9H10BrN3O/c1-6-7(10)2-3-8-9(6)11-12-13(8)4-5-14/h2-3,14H,4-5H2,1H3 |
InChI-Schlüssel |
XSDIWZGIPSZCAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC2=C1N=NN2CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
![2,16-Dihydroxy-9-(hydroxymethyl)-5,5-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-11,15-dione](/img/structure/B14079065.png)





![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)





